molecular formula C14H21NO B7863931 N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7863931
M. Wt: 219.32 g/mol
InChI Key: HIIVNIJJEHRLCT-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran-4-amine core substituted with a 4-isopropylphenyl group at the nitrogen atom. The compound’s theoretical molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.33 g/mol. Such amines are typically synthesized via reductive amination or nucleophilic substitution, as seen in analogous compounds . The 4-isopropylphenyl group likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVNIJJEHRLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable amine and a tetrahydropyran precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are often employed to enhance the efficiency of the reaction. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its structural features enhance its efficacy in developing drugs targeting neurological disorders and cancer therapies. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundTargetIC50 (µM)Activity
4gHCT-116 (colorectal cancer)75.1Inhibits cell proliferation
4jHCT-116 (colorectal cancer)85.88Inhibits cell proliferation

1.2 Anticancer Research
Recent studies have focused on the anticancer properties of compounds derived from this compound. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit key kinases involved in tumor growth.

Agrochemical Applications

This compound is also utilized in agrochemical formulations. It enhances the effectiveness of pesticides and herbicides, contributing to improved crop yields while minimizing environmental impacts. The compound's ability to modify chemical properties makes it valuable for developing more efficient agricultural products.

Polymer Chemistry

In polymer chemistry, this compound serves as a modifier that improves the flexibility and durability of materials used in various industrial applications. Its incorporation into polymers can lead to enhanced mechanical properties, making it suitable for advanced material development.

Case Studies

3.1 Antitumor Activity
A study evaluated a series of pyran derivatives, including those based on this compound, for their cytotoxic effects on different cancer cell lines. The results indicated that specific analogs could effectively inhibit cell growth through mechanisms involving apoptosis induction.

3.2 Antibacterial Properties
Another investigation focused on the antibacterial efficacy of pyran derivatives. Certain compounds demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key differences arise from substituents on the aromatic ring or modifications to the amine group. Below is a comparative analysis:

Table 1: Comparison of Tetrahydro-2H-pyran-4-amine Derivatives
Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
N-(4-Isopropylphenyl)tetrahydro-2H-pyran-4-amine 4-Isopropylphenyl C₁₄H₂₁NO 219.33 (theoretical) High lipophilicity; potential CNS activity (inferred) Hypothetical
N-(4-Methylphenyl)tetrahydro-2H-pyran-4-amine hydrochloride 4-Methylphenyl (hydrochloride) C₁₂H₁₈ClN 215.73 Salt form improves solubility; used in intermediates
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-Chlorophenyl C₁₁H₁₄ClNO 227.69 Enhanced polarity; halogen may aid in binding interactions
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine 3-tert-Butylphenyl C₁₅H₂₃NO 233.36 Bulky substituent increases steric hindrance
N-Cyclopropyltetrahydro-2H-pyran-4-amine Cyclopropyl group C₈H₁₅NO 141.21 Smaller substituent; potential for metabolic resistance
N-Methyltetrahydro-2H-pyran-4-amine Methyl group C₆H₁₃NO 115.17 Simple structure; used as a building block in synthesis

Structural and Functional Insights

  • Electronic Effects : Electron-withdrawing groups like chlorine (in 3-chlorophenyl derivatives) may alter electronic density, affecting receptor binding or catalytic activity .
  • Steric Considerations : Bulky groups (e.g., tert-butyl) hinder molecular flexibility and may reduce off-target interactions but could limit solubility .

Pharmacological Implications

Piperazine derivatives, for instance, are known for their roles in antipsychotic and antihistamine drugs .

Research Findings and Data

Physicochemical Data

  • Solubility : Hydrochloride salts (e.g., N-(4-methylphenyl) derivative) improve aqueous solubility, critical for drug formulation .
  • Stability: tert-Butyl groups (C₁₅H₂₃NO) enhance steric protection against enzymatic degradation .

Biological Activity

N-(4-isopropylphenyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound can be described using its molecular formula and structure. It features a tetrahydro-2H-pyran ring, which is known for its ability to interact with various biological targets. The presence of the isopropylphenyl group enhances its hydrophobic properties, potentially influencing its pharmacokinetics and interaction with biological macromolecules.

Property Value
Molecular Weight201.29 g/mol
CAS Number38041-19-9
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:

  • Binding Affinity : The isopropylphenyl group may enhance binding to active sites in proteins, influencing various biochemical pathways .
  • Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes, altering metabolic processes within cells.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting possible applications in oncology .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several tetrahydropyran derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential utility in treating bacterial infections.

Case Study 2: Cytotoxicity Assay

In vitro assays conducted on various cancer cell lines (e.g., MOLT-4) demonstrated that this compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. Further structure-activity relationship (SAR) studies are warranted to optimize its efficacy against cancer cells .

Research Findings

Recent publications have highlighted the following key findings regarding the biological activity of this compound:

Study Findings
Identified as a potential building block in drug development due to its unique structure.
Demonstrated interactions with specific enzymes involved in metabolic pathways.
Showed promising cytotoxic effects in cancer cell lines, suggesting further investigation is needed.

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